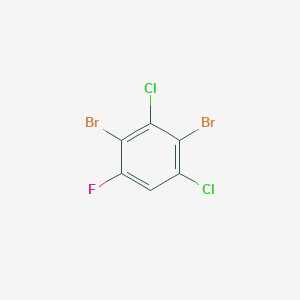
2,4-Dibromo-3,5-dichlorofluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3,5-dichlorofluorobenzene is a halogenated benzene derivative with the molecular formula C6HBr2Cl2F and a molecular weight of 322.79 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a valuable building block in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,5-dichlorofluorobenzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the bromination and chlorination of 2,3-dichlorofluorobenzene. The process involves the following steps :
Nitration: 2,3-dichlorofluorobenzene is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at 50-60°C.
Chlorination: The nitrated mixture is then chlorinated in the presence of a chlorination catalyst to obtain a chlorinated mixture.
Fluorination: The chlorinated mixture is fluorinated using potassium fluoride in the presence of a fluorination catalyst to yield 2,4-difluoro-3,5-dichloronitrobenzene.
Reduction: The nitro group is reduced to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-3,5-dichlorofluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction can produce partially or fully dehalogenated compounds.
Aplicaciones Científicas De Investigación
2,4-Dibromo-3,5-dichlorofluorobenzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and agrochemicals.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Chemical Biology: In the study of biological processes and the development of biochemical tools.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-3,5-dichlorofluorobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-3,5-difluorochlorobenzene: Similar in structure but with different halogen substitution patterns.
1,5-Dibromo-2,4-dichloro-3-fluorobenzene: Another halogenated benzene derivative with a different arrangement of halogen atoms.
Uniqueness
2,4-Dibromo-3,5-dichlorofluorobenzene is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
1160574-34-4 |
|---|---|
Fórmula molecular |
C6HBr2Cl2F |
Peso molecular |
322.78 g/mol |
Nombre IUPAC |
2,4-dibromo-1,3-dichloro-5-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-4-2(9)1-3(11)5(8)6(4)10/h1H |
Clave InChI |
SFMSSZCTWYRRKL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Br)Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone](/img/structure/B15243045.png)
![tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B15243051.png)

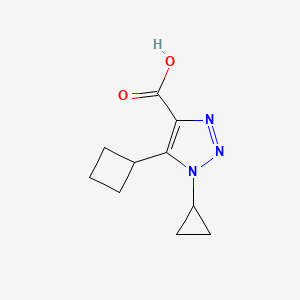

![5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243080.png)

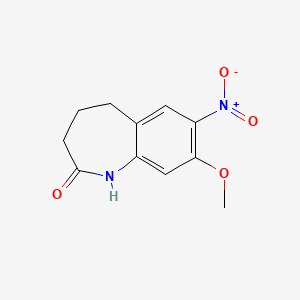
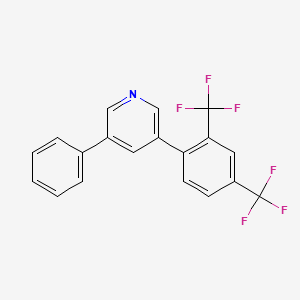
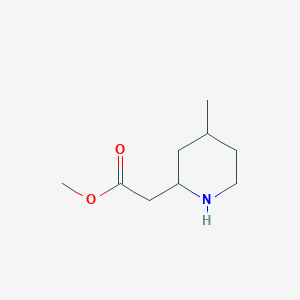
![Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15243109.png)
![{2-Methylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15243110.png)
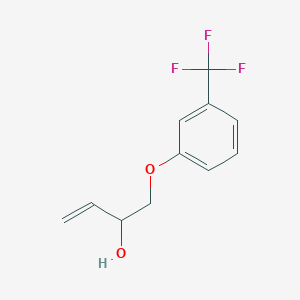
![2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15243134.png)
